N-(5-chloro-2-methoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes a chlorinated aromatic ring, a methoxy group, and a tetrahydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction may start with the condensation of 5-chloro-2-methoxyaniline with ethyl acetoacetate, followed by cyclization with urea or thiourea under acidic or basic conditions to form the tetrahydropyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the chlorine atom can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which N-(5-chloro-2-methoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-hydroxyphenyl)-acetamide: Shares a similar aromatic structure but differs in functional groups.
Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester: Similar core structure with different substituents
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its tetrahydropyrimidine core, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H14ClN3O4 |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H14ClN3O4/c1-26-15-8-7-11(19)9-14(15)21-16(23)13-10-20-18(25)22(17(13)24)12-5-3-2-4-6-12/h2-10H,1H3,(H,20,25)(H,21,23) |
InChI Key |
VQICUZRKWPDHEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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